3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrazoles using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-isobutyl-5-methyl-1H-pyrazole-4-methanol.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the isobutyl group.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group instead of the isobutyl group.
Uniqueness
3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-3-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-6(2)4-9-8(5-12)7(3)10-11-9/h5-6H,4H2,1-3H3,(H,10,11) |
InChI Key |
MDEKNADFKVLKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)CC(C)C)C=O |
Origin of Product |
United States |
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